

# Application Notes and Protocols for Liquid-Liquid Extraction of Dibromochloroacetic Acid

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## Compound of Interest

Compound Name: *Dibromochloroacetic acid*

Cat. No.: *B037062*

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## Introduction

**Dibromochloroacetic acid** (DBCAA) is a disinfection byproduct (DBP) formed during the chlorination of water containing bromide and natural organic matter. As a member of the haloacetic acid (HAA) group of compounds, DBCAA is of significant interest to environmental and health researchers due to its potential carcinogenicity. Accurate and reliable quantification of DBCAA in various aqueous matrices is crucial for monitoring water quality, assessing human exposure, and conducting toxicological studies. This document provides detailed application notes and protocols for the liquid-liquid extraction (LLE) of DBCAA from water samples, primarily based on U.S. Environmental Protection Agency (EPA) methods.

## Data Presentation

The following tables summarize the quantitative data associated with the analysis of **dibromochloroacetic acid** using methods that employ liquid-liquid extraction.

Table 1: Method Detection Limits (MDLs) for **Dibromochloroacetic Acid** in Water

Analytical Method	Extraction Technique	Matrix	Method Detection Limit (MDL) (µg/L)
EPA Method 552.2 (GC-ECD)	Liquid-Liquid Extraction	Drinking Water	0.468 <sup>[1]</sup>
EPA Method 552.3 (GC-ECD)	Liquid-Liquid Microextraction	Drinking Water	0.035 <sup>[1]</sup>

Table 2: Summary of EPA Methods for Haloacetic Acid Analysis

Method	Summary
EPA Method 552.2	A 40 mL water sample is acidified to a pH <0.5 and extracted with methyl tert-butyl ether (MTBE). The extracted haloacetic acids are then converted to their methyl esters via derivatization with acidic methanol. The extract is neutralized with a saturated sodium bicarbonate solution, and the final extract is analyzed by gas chromatography with an electron capture detector (GC-ECD). <sup>[1][2][3]</sup>
EPA Method 552.3	This method is a microextraction version of Method 552.2. A 40 mL water sample is acidified and extracted with 4 mL of MTBE or tert-amyl methyl ether (TAME). The haloacetic acids are then derivatized to their methyl esters with acidic methanol. The solvent phase is separated from the acidic methanol by adding a concentrated sodium sulfate solution, neutralized with saturated sodium bicarbonate, and then analyzed by GC-ECD. <sup>[4]</sup>

## Experimental Protocols

This section provides a detailed protocol for the liquid-liquid extraction of **dibromochloroacetic acid** from drinking water based on EPA Method 552.2.

## Protocol 1: Liquid-Liquid Extraction of Dibromochloroacetic Acid (Based on EPA Method 552.2)

### 1. Sample Collection and Preservation:

- Collect water samples in 50 mL amber glass bottles with Teflon-lined screw caps.[\[1\]](#)[\[3\]](#)
- To dechlorinate the sample, add 100 mg/L of ammonium chloride to the sample bottle before collection.[\[1\]](#)
- After collection, seal the bottle and swirl until the ammonium chloride is dissolved.
- Store samples protected from light at 4°C until extraction. The maximum holding time before extraction is 14 days.[\[1\]](#)[\[3\]](#)

### 2. Reagents and Standards:

- Methyl tert-butyl ether (MTBE): High purity, suitable for GC analysis.
- Methanol: High purity.
- Concentrated Sulfuric Acid ( $\text{H}_2\text{SO}_4$ ): Reagent grade.
- Sodium Sulfate ( $\text{Na}_2\text{SO}_4$ ): Anhydrous, reagent grade.
- Saturated Sodium Bicarbonate ( $\text{NaHCO}_3$ ) Solution: Add sodium bicarbonate to reagent water until saturation is reached.
- Acidic Methanol: Prepare a 10% (v/v) solution of sulfuric acid in methanol.
- **Dibromochloroacetic Acid** Standard: For preparation of calibration standards.
- Internal Standard (e.g., 1,2,3-trichloropropane): For quantification.
- Surrogate Standard (e.g., 2,3-dibromopropionic acid): To monitor extraction efficiency.

### 3. Extraction Procedure:

- Allow the water sample to come to room temperature.
- Transfer a 40 mL aliquot of the sample to a 60 mL clear glass vial with a Teflon-lined screw cap.
- If required, spike the sample with surrogate and internal standards.
- Acidify the sample to a pH of less than 0.5 by adding concentrated sulfuric acid.
- Add approximately 4 g of sodium sulfate to the sample and mix until it is dissolved.
- Add 4 mL of MTBE to the vial.
- Cap the vial and shake vigorously for 2 minutes.
- Allow the phases to separate for at least 2 minutes. The MTBE layer, containing the extracted acids, will be the upper layer.
- Carefully transfer the upper MTBE layer to a 15 mL conical centrifuge tube with a Teflon-lined screw cap using a Pasteur pipette.

#### 4. Derivatization (Esterification):

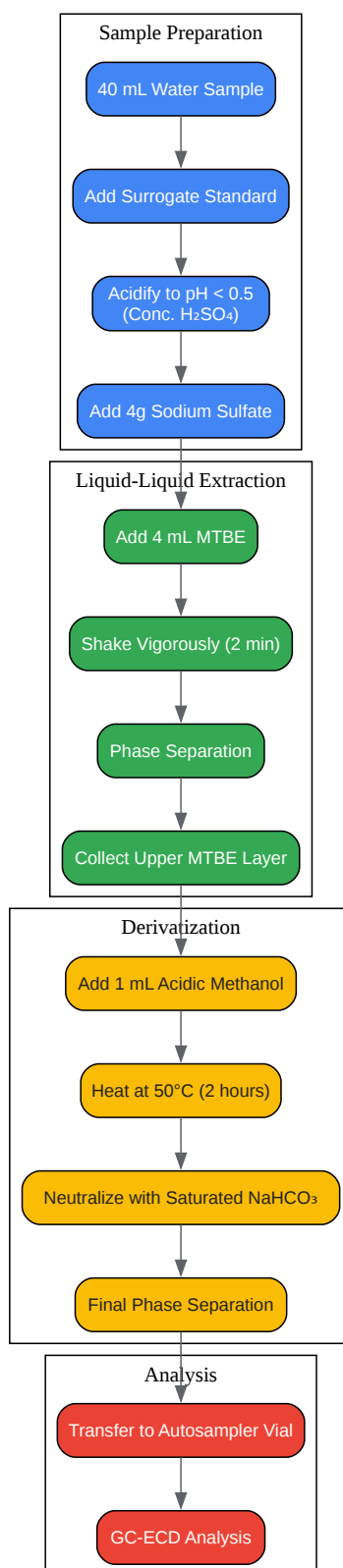
- To the MTBE extract in the centrifuge tube, add 1 mL of acidic methanol.[\[5\]](#)
- Tightly cap the tube and heat at 50°C for 2 hours in a block heater or sand bath.[\[5\]](#)
- Allow the tube to cool to room temperature.
- Add 4 mL of a saturated sodium bicarbonate solution to the tube to neutralize the excess acid.
- Shake the tube for 2 minutes to ensure thorough mixing and neutralization.
- Allow the phases to separate.
- The upper MTBE layer now contains the methylated haloacetic acids.

#### 5. Analysis:

- Carefully transfer the upper MTBE layer to a 2 mL autosampler vial.
- Analyze the extract by gas chromatography with an electron capture detector (GC-ECD).
- Quantify the concentration of **dibromochloroacetic acid** using a procedural standard calibration curve.

## Mandatory Visualization

The following diagram illustrates the experimental workflow for the liquid-liquid extraction and analysis of **Dibromochloroacetic acid**.



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Caption: Workflow for **Dibromochloroacetic Acid** Extraction and Analysis.

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